![molecular formula C18H21N3O6S B4554477 N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4554477.png)
N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a methylsulfonyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 3-nitroaniline in the presence of a base to form the corresponding amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO~2~) are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 3-aminophenyl derivative.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide exerts its effects involves interactions with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-aminophenyl)glycinamide: Similar structure but with an amine group instead of a nitro group.
N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-chlorophenyl)glycinamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide is unique due to the presence of both a nitro group and a methylsulfonyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(N-methylsulfonyl-3-nitroanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S/c1-27-17-8-6-14(7-9-17)10-11-19-18(22)13-20(28(2,25)26)15-4-3-5-16(12-15)21(23)24/h3-9,12H,10-11,13H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZZRTNIPPGCTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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